(1R,8S)-9-azatricyclo[6.2.2.0?,?]dodeca-2,4,6-triene hydrochloride
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Overview
Description
(1R,8S)-9-azatricyclo[6220?,?]dodeca-2,4,6-triene hydrochloride is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,8S)-9-azatricyclo[6.2.2.0?,?]dodeca-2,4,6-triene hydrochloride typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The synthetic route often starts with the preparation of a suitable precursor, followed by cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(1R,8S)-9-azatricyclo[6.2.2.0?,?]dodeca-2,4,6-triene hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Water radical cations, hydrogen peroxide.
Reducing Agents: Hydrogen gas, metal hydrides.
Catalysts: Transition metal catalysts, acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,8S)-9-azatricyclo[6220?,?]dodeca-2,4,6-triene hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological activity makes it a valuable tool in biological research. It can be used to study enzyme interactions, receptor binding, and cellular signaling pathways. Its ability to modulate biological processes has implications for drug discovery and development.
Medicine
In medicine, (1R,8S)-9-azatricyclo[6.2.2.0?,?]dodeca-2,4,6-triene hydrochloride has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions. Its pharmacological properties are of interest for the treatment of neurological disorders, cancer, and infectious diseases.
Industry
The compound’s chemical properties make it suitable for various industrial applications, including the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity are advantageous for manufacturing processes that require precise control over chemical reactions.
Mechanism of Action
The mechanism of action of (1R,8S)-9-azatricyclo[6.2.2.0?,?]dodeca-2,4,6-triene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
Uniqueness
(1R,8S)-9-azatricyclo[6.2.2.0?,?]dodeca-2,4,6-triene hydrochloride stands out due to its unique tricyclic structure and versatile reactivity. Unlike simpler compounds, its complex architecture allows for a broader range of chemical transformations and applications. Its stability and specificity in biological systems further enhance its potential as a valuable research tool and therapeutic agent.
Properties
IUPAC Name |
(1R,8S)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-10-9(3-1)8-5-6-11(10)12-7-8;/h1-4,8,11-12H,5-7H2;1H/t8-,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOBXWJXLHSVCI-RWHJDYSMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1CN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C3=CC=CC=C3[C@@H]1CN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1821798-07-5 |
Source
|
Record name | rac-(1R,8S)-9-azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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